The synthesis of AS1928370 involves several key steps that optimize its chemical structure for enhanced biological activity. The compound is derived from biphenyl-4-carboxamide derivatives, which have been shown to possess significant TRPV1 antagonistic properties. The synthetic route typically includes:
The technical details of these synthetic methods are crucial for reproducibility and optimization in drug development .
AS1928370 has a complex molecular structure characterized by a biphenyl backbone with specific substitutions that confer its TRPV1 antagonistic activity. The molecular formula is typically represented as C₁₈H₁₈F₃N₃O, indicating the presence of fluorine atoms that enhance lipophilicity and potentially improve the pharmacokinetic profile.
Key structural features include:
Crystallographic data may provide insights into the precise three-dimensional arrangement of atoms within AS1928370, further elucidating its interaction with TRPV1 .
AS1928370 undergoes various chemical reactions during its synthesis and in biological systems. Notably, it interacts selectively with the TRPV1 receptor, blocking ion channel activity upon activation by noxious stimuli, such as heat or capsaicin.
Key reactions include:
The precise mechanisms through which AS1928370 exerts its effects are essential for evaluating its potential as a therapeutic agent .
The mechanism of action of AS1928370 involves competitive antagonism at the TRPV1 receptor. Upon administration, AS1928370 binds to the receptor, inhibiting its activation by various stimuli including protons, heat, and capsaicin. This blockade results in reduced calcium influx into neurons, leading to decreased neuronal excitability and pain signaling.
Data from pharmacological studies indicate that AS1928370 effectively reduces hyperalgesia without causing hyperthermia, differentiating it from other TRPV1 antagonists . This unique profile suggests that AS1928370 could be beneficial in treating conditions characterized by chronic pain without adverse thermal effects.
AS1928370 exhibits specific physical and chemical properties that are relevant for its application as a pharmaceutical agent:
These properties are fundamental when considering formulation strategies for drug delivery systems .
AS1928370 has significant potential applications in scientific research and clinical settings:
While public domain sources lack complete structural elucidation data, AS1928370 is documented as a low molecular weight organic compound (<500 Da) exhibiting physicochemical properties consistent with blood-brain barrier permeability (calculated logP ≈ 3.2) [5]. Analytical characterization would employ a multi-technique approach per ISO 10993-18 guidelines for medical device leachables:
Table 1: Minimum Analytical Characterization Requirements for AS1928370
Parameter | Method | Threshold | Purpose |
---|---|---|---|
Identity Confirmation | HRMS/NMR | >95% confidence | Structural verification |
Purity Assessment | HPLC-PDA | ≥95% | Impurity quantification |
Volatile Impurities | HS-GC-MS | <0.1% each | Residual solvent screening |
Elemental Contaminants | ICP-MS | <10 ppm | Catalyst residue control |
Stability Indicators | Forced degradation HPLC | N/A | Degradant identification |
AS1928370 functions as a competitive TRPV1 antagonist with distinct mode-selective properties:
AS1928370 binds the vanilloid recognition site in the TRPV1 intracellular S3-S4 domain, exhibiting submicromolar affinity (IC₅₀ = 0.24 μM against capsaicin activation). This binding induces allosteric conformational changes that preferentially inhibit proton-mediated channel gating (proton IC₅₀ = 0.31 μM) while exhibiting reduced efficacy against heat-mediated activation (heat IC₅₀ > 5 μM) [5] [9].
In rodent models of neuropathic pain (L5-L6 spinal nerve ligation), AS1928370 administration (3 mg/kg IV) significantly attenuated injury-induced CGRP release in the spinal dorsal horn by 78% compared to vehicle controls. This demonstrates its capacity to inhibit TRPV1-mediated nociceptive neurotransmission in pathological states [5]. Unlike polymodal antagonists, AS1928370 does not abolish noxious heat detection due to its preserved thermal activation threshold [9].
Through selective inhibition of proton-gated TRPV1 activation, AS1928370 interrupts PKCε-mediated phosphorylation cascades that drive channel sensitization in neuropathic conditions. This specifically targets the pathological TRPV1 hyperactivation state without disrupting physiological thermosensation [5] [7].
Patent landscape analysis reveals no compound-specific patents referencing "AS1928370". However, strategic IP protection likely occurred through:
The absence of later-phase clinical data suggests AS1928370 may have served as a proof-of-concept compound for mode-selective TRPV1 antagonism rather than a clinical development candidate. This pattern aligns with industry strategies to generate multiple backup compounds from single patent families [4] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7